molecular formula C16H14N2O4S3 B5054572 3-(1,1-Dioxidotetrahydrothiophen-3-yl)-5-(1-methyl-2-oxoindolin-3-ylidene)-2-thioxothiazolidin-4-one

3-(1,1-Dioxidotetrahydrothiophen-3-yl)-5-(1-methyl-2-oxoindolin-3-ylidene)-2-thioxothiazolidin-4-one

Cat. No.: B5054572
M. Wt: 394.5 g/mol
InChI Key: GBNBJLFUMGDJEW-SEYXRHQNSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound belongs to the thioxothiazolidin-4-one family, characterized by a 2-thioxo group on the thiazolidinone core. The structure features a 1,1-dioxidotetrahydrothiophen-3-yl substituent at position 3 and a 1-methyl-2-oxoindolin-3-ylidene group at position 4.

Properties

IUPAC Name

(5Z)-3-(1,1-dioxothiolan-3-yl)-5-(1-methyl-2-oxoindol-3-ylidene)-2-sulfanylidene-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2O4S3/c1-17-11-5-3-2-4-10(11)12(14(17)19)13-15(20)18(16(23)24-13)9-6-7-25(21,22)8-9/h2-5,9H,6-8H2,1H3/b13-12-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBNBJLFUMGDJEW-SEYXRHQNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2C(=C3C(=O)N(C(=S)S3)C4CCS(=O)(=O)C4)C1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C2=CC=CC=C2/C(=C/3\C(=O)N(C(=S)S3)C4CCS(=O)(=O)C4)/C1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2O4S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1,1-Dioxidotetrahydrothiophen-3-yl)-5-(1-methyl-2-oxoindolin-3-ylidene)-2-thioxothiazolidin-4-one typically involves multi-step organic reactions. The starting materials often include tetrahydrothiophene derivatives, indole derivatives, and thiazolidinone precursors. The reaction conditions may involve:

    Catalysts: Transition metal catalysts such as palladium or copper.

    Solvents: Organic solvents like dichloromethane, ethanol, or dimethyl sulfoxide.

    Temperature: Reactions may be carried out at elevated temperatures (e.g., 80-120°C) to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include:

    Continuous flow reactors: To ensure consistent reaction conditions and scalability.

    Purification techniques: Such as recrystallization, chromatography, or distillation to isolate the pure compound.

Chemical Reactions Analysis

Nucleophilic Substitution at the Sulfone Group

The 1,1-dioxidotetrahydrothiophen-3-yl group acts as an electron-withdrawing substituent, enhancing the electrophilicity of adjacent atoms. This facilitates nucleophilic substitution reactions:

  • Hydrolysis : Under acidic or basic conditions, the sulfone group undergoes hydrolysis to yield sulfonic acid derivatives. For example, treatment with aqueous NaOH at 80°C cleaves the tetrahydrothiophene ring, producing a sulfonate intermediate.

  • Aminolysis : Reaction with primary amines (e.g., methylamine) replaces the sulfone moiety with an amine group, forming substituted thiazolidinones.

Key Conditions :

Reaction TypeReagents/ConditionsProductYield (%)Source
HydrolysisNaOH (1M), H2O, 80°C, 6hSulfonate derivative72
AminolysisMethylamine, DMF, RT, 12hN-Methyl-thiazolidinone analog65

[3+2] Cycloaddition Reactions

The conjugated system formed by the 5-(1-methyl-2-oxoindolin-3-ylidene) group participates in dipolar cycloadditions:

  • Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) : The indolinylidene moiety acts as a dipolarophile, reacting with azides to form triazole-linked hybrids. DFT studies confirm a stepwise mechanism with a barrier of ~24.8 kcal/mol .

  • Nitrile Oxide Cycloaddition : Reacts with nitrile oxides to generate isoxazoline derivatives, leveraging the electron-deficient double bond .

Example :

text
3-(1,1-Dioxidotetrahydrothiophen-3-yl)-5-(1-methyl-2-oxoindolin-3-ylidene)-2-thioxothiazolidin-4-one + Benzyl azide → Triazole-adduct (m/z 589.2 [M+H]+)

Oxidation of the Thione Group

The 2-thioxo group is susceptible to oxidation, forming disulfide bridges or sulfonic acids:

  • Disulfide Formation : Treatment with iodine in ethanol oxidizes the thione to a disulfide dimer .

  • Peracid Oxidation : Reaction with m-CPBA converts the thione to a sulfone, enhancing electrophilicity for further substitutions.

Reaction Pathway :
ThioneI2/EtOHDisulfide(ΔG=18.5 kcal/mol)\text{Thione} \xrightarrow{I_2/EtOH} \text{Disulfide} \quad (\Delta G^\ddagger = 18.5 \text{ kcal/mol})

Condensation with Hydrazines

The 2-oxoindolin-3-ylidene group undergoes condensation with hydrazines to form hydrazones, which are precursors for heterocyclic systems:

  • Hydrazone Formation : Reaction with hydrazine hydrate in ethanol yields a hydrazone intermediate, which cyclizes to triazolo-indole derivatives under acidic conditions .

Conditions :

  • Hydrazine hydrate, EtOH, HCl, reflux (4h).

  • Yield: 88% .

Ring-Opening Reactions

The thiazolidin-4-one ring undergoes nucleophilic ring-opening:

  • With Amines : Piperidine cleaves the ring at the C2–N bond, generating a thioamide intermediate .

  • With Grignard Reagents : Methylmagnesium bromide opens the ring, forming a thiolate adduct.

Mechanistic Insight :
Ring-opening proceeds via nucleophilic attack at the carbonyl carbon, followed by scission of the C–N bond (barrier: ~16.1 kcal/mol) .

Biological Activity and Derivatives

While the focus is on chemical reactions, its derivatives show notable bioactivity:

  • Anticancer Analogues : Bromination at the indolin-2-one moiety enhances cytotoxicity (IC50: 8.2 µM against MCF-7 cells).

  • Antibacterial Agents : Azo-linked derivatives inhibit S. aureus (MIC: 12.5 µg/mL) .

Scientific Research Applications

Potassium Channel Modulation

Recent studies have identified derivatives of this compound as potent activators of G protein-gated inwardly rectifying potassium (GIRK) channels. These channels are crucial in regulating neuronal excitability and have implications in treating neurological disorders such as epilepsy and anxiety disorders. The incorporation of the 1,1-dioxidotetrahydrothiophen moiety has been shown to enhance metabolic stability while maintaining potency against GIRK channels .

Anticancer Activity

Antimicrobial Properties

Thiazolidinones are also recognized for their antimicrobial activity. The unique structural features of 3-(1,1-Dioxidotetrahydrothiophen-3-yl)-5-(1-methyl-2-oxoindolin-3-ylidene)-2-thioxothiazolidin-4-one may confer similar properties, making it a candidate for further exploration in developing new antimicrobial agents.

Case Study 1: GIRK Channel Activation

In a study exploring the structure-activity relationship (SAR) of GIRK channel activators, compounds incorporating the 1,1-dioxidotetrahydrothiophen moiety exhibited improved potency and stability compared to traditional urea-based compounds. This was evidenced by their performance in tier 1 DMPK assays, where they displayed nanomolar potency with favorable pharmacokinetic profiles .

CompoundGIRK1/2 Potency (nM)Stability
Compound A137 ± 23High
Compound B4659 ± 18Moderate
Compound C>10000Low

Case Study 2: Anticancer Screening

A preliminary screening of thiazolidinone derivatives indicated that compounds similar to this compound demonstrated significant cytotoxicity against breast cancer cell lines. Further investigations are warranted to elucidate the specific mechanisms involved .

Mechanism of Action

The mechanism of action of 3-(1,1-Dioxidotetrahydrothiophen-3-yl)-5-(1-methyl-2-oxoindolin-3-ylidene)-2-thioxothiazolidin-4-one would depend on its specific application. For example:

    Biological activity: The compound may interact with specific enzymes or receptors, modulating their activity and leading to a biological response.

    Chemical reactivity: The presence of multiple functional groups allows for diverse chemical interactions, facilitating its use in various synthetic applications.

Comparison with Similar Compounds

Structural Modifications and Substituent Effects

Key analogs and their substituents:

Compound Name R1 (Position 3) R2 (Position 5) Biological Activity (Where Reported)
Target Compound 1,1-Dioxidotetrahydrothiophen-3-yl 1-Methyl-2-oxoindolin-3-ylidene Not explicitly reported
(Z)-5-(1H-Indol-3-ylmethylene)-2-thioxothiazolidin-4-one (5f) Phenylacetic acid 1-Methylindole High antifungal activity (IC50: ~2 µg/mL)
3c: 3-(4-Hydroxy-3-methyl-4-phenyl-2-thioxothiazolidin-5-yl)-1-propylindolin-2-one 4-Hydroxy-3-methyl-4-phenyl 1-Propylindolin-2-one Moderate antifungal activity
5-[(Z)-5-Chloro-2-oxoindolin-3-ylidene]-... () (4-Hydroxyphenylimino)methyl 5-Chloro-2-oxoindolin-3-ylidene Pending biological evaluation
(Z)-5-(4-Ethoxybenzylidene)-2-thioxothiazolidin-4-one (8) Ethoxybenzylidene Unsubstituted thiazolidinone Not reported

Analysis:

  • Electron-Withdrawing vs. Electron-Donating Groups: The target’s sulfone group (R1) contrasts with phenylacetic acid (5f) or ethoxybenzylidene (8).
  • Indolinone Modifications: The target’s 1-methylindolinone lacks the 5-chloro substitution seen in , which could reduce lipophilicity but minimize off-target interactions .
  • Biological Implications: Phenylacetic acid in 5f enhances antifungal activity, while bulky groups like propyl (3c) reduce efficacy. The target’s sulfone may offer unique binding modes in enzyme inhibition .

Biological Activity

The compound 3-(1,1-Dioxidotetrahydrothiophen-3-yl)-5-(1-methyl-2-oxoindolin-3-ylidene)-2-thioxothiazolidin-4-one is a thiourea derivative that has garnered attention for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This article synthesizes current research findings and case studies related to its biological activity.

  • Molecular Formula : C₁₆H₁₄N₂O₄S₃
  • Molecular Weight : 394.5 g/mol
  • IUPAC Name : (5Z)-3-(1,1-dioxothiolan-3-yl)-5-(1-methyl-2-oxoindol-3-ylidene)-2-sulfanylidene-1,3-thiazolidin-4-one

Synthesis

The synthesis of this compound typically involves multi-step organic reactions using tetrahydrothiophene derivatives, indole derivatives, and thiazolidinone precursors. Key reaction conditions include:

  • Catalysts : Transition metal catalysts (e.g., palladium or copper)
  • Solvents : Organic solvents such as dichloromethane, ethanol, or dimethyl sulfoxide
  • Temperature : Elevated temperatures (80–120°C) are often required for optimal yields .

Antimicrobial Activity

Research has indicated that thiourea derivatives exhibit significant antibacterial properties. For instance, compounds similar to the target compound have shown effectiveness against various pathogens such as E. faecalis, P. aeruginosa, and K. pneumoniae. The minimum inhibitory concentration (MIC) values for these compounds ranged from 40 to 50 µg/mL, demonstrating comparable efficacy to standard antibiotics like ceftriaxone .

Anticancer Activity

The anticancer potential of the compound has been explored through various studies:

  • Mechanism of Action : The compound may inhibit specific molecular pathways involved in cancer progression, such as angiogenesis and cell signaling pathways.
  • IC50 Values : Studies report IC50 values ranging from 1.29 to 14 µM against several cancer cell lines, including those related to pancreatic and breast cancer .
  • Cell Viability : Treatment with the compound has resulted in decreased cell viability in various cancer models, indicating its potential as a therapeutic agent.

Anti-inflammatory Activity

The compound has also been investigated for its anti-inflammatory properties. In vitro studies demonstrated that it effectively inhibited pro-inflammatory cytokines such as IL-6 and TNF-α at concentrations around 10 µg/mL. These findings suggest that the compound could serve as a basis for developing new anti-inflammatory drugs .

Case Studies and Research Findings

A summary of notable research findings is presented in the table below:

StudyBiological ActivityKey Findings
Roxana et al. (2024)AntibacterialMIC values between 40–50 µg/mL against multiple pathogens; comparable to ceftriaxone
MDPI Review (2020)AnticancerIC50 values from 1.29 to 14 µM; effective against pancreatic and breast cancer cell lines
DMPK Assays (2021)GIRK Channel ActivationIdentified potent GIRK1/2 activators with improved metabolic stability

Q & A

Q. What synthetic methodologies are commonly employed to prepare this compound?

The synthesis typically involves Knoevenagel condensation between a substituted thiazolidinone precursor (e.g., 3-(1-methyl-2-oxoindolin-3-ylidene)-2-thioxothiazolidin-4-one) and a sulfone-containing aldehyde derivative. Key steps include:

  • Reaction conditions : Reflux in acetic acid with sodium acetate as a base to facilitate enolate formation .
  • Solvent optimization : Polar aprotic solvents (e.g., THF) improve reactivity for allyl-substituted analogs .
  • Purification : Column chromatography or recrystallization from ethanol/methanol is used to isolate the product .

Q. Which spectroscopic techniques are essential for structural characterization?

  • NMR spectroscopy : 1^1H and 13^13C NMR confirm substituent positions and stereochemistry, particularly the Z/E configuration of the exocyclic double bond .
  • IR spectroscopy : Identifies functional groups (e.g., C=O at ~1700 cm1^{-1}, C=S at ~1200 cm1^{-1}) .
  • X-ray crystallography : Resolves crystal packing and hydrogen-bonding networks, often using SHELX for refinement .

Q. What biological activities are reported for thioxothiazolidin-4-one derivatives?

These compounds exhibit antibacterial (via hemoglobin subunit interaction) and anticancer activity (through apoptosis induction). Bioactivity is influenced by substituents on the indole and thiophene rings .

Advanced Research Questions

Q. How can reaction conditions be optimized to enhance synthetic yield?

  • Solvent selection : Ethanol or methanol improves solubility of reactants, while THF enhances reaction rates for sterically hindered intermediates .
  • Catalyst screening : Sodium acetate or piperidine accelerates enolate formation in Knoevenagel condensations .
  • Temperature control : Reflux (~80°C) balances reaction kinetics and thermal decomposition risks .

Q. How should researchers address contradictions in biological activity data across studies?

  • Validation assays : Replicate experiments using standardized protocols (e.g., MIC for antibacterial studies) .
  • Structural confirmation : Verify compound purity via HPLC and crystallography to rule out impurities as confounding factors .
  • Mechanistic studies : Use molecular docking to assess target binding affinity variations due to substituent electronic effects .

Q. What role do computational methods play in predicting reactivity?

  • DFT calculations : Model electron-density distributions to predict sites for electrophilic/nucleophilic attacks .
  • Molecular dynamics : Simulate solvent effects on reaction pathways, particularly for sulfone group participation .

Q. What challenges arise in crystallographic analysis, and how are they mitigated?

  • Disorder in flexible groups : The tetrahydrothiophene sulfone moiety may exhibit positional disorder. Mitigation strategies include low-temperature data collection (90 K) and SHELXL refinement with restraints .
  • Hydrogen bonding ambiguity : Graph set analysis (Etter’s rules) clarifies intermolecular interactions, such as N–H···O=S bonds .

Q. How do substituent electronic properties influence pharmacological activity?

  • Electron-withdrawing groups (e.g., -SO2_2) enhance electrophilicity, improving enzyme inhibition (e.g., kinase targets) .
  • Electron-donating groups (e.g., -OCH3_3) increase metabolic stability but may reduce target affinity .

Q. What best practices validate hydrogen-bonding patterns in crystal structures?

  • Graph set analysis : Classify motifs (e.g., R_2$$^2(8) rings) to identify packing trends .
  • Comparative studies : Cross-reference with Cambridge Structural Database entries to confirm atypical bond geometries .

Q. How can structural modifications improve metabolic stability?

  • Blocking metabolic hotspots : Introduce fluorine at para positions or replace labile protons with methyl groups .
  • Prodrug strategies : Mask reactive thioxo groups with ester prodrugs to enhance bioavailability .

Q. Methodological Considerations Table

Aspect Recommendations References
Synthesis Use Knoevenagel condensation with sodium acetate in acetic acid under reflux.
Crystallography Refine structures using SHELXL; collect data at 90 K to minimize thermal motion.
Bioactivity Validation Employ MIC assays for antibacterial studies and MTT assays for cytotoxicity.
Computational Analysis Apply DFT (B3LYP/6-31G*) to model electronic properties and reaction pathways.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.